molecular formula C16H10Br2O2 B3041186 6-Bromo-3-(4 inverted exclamation mark -bromophenyl)-4-methylcoumarin CAS No. 262590-98-7

6-Bromo-3-(4 inverted exclamation mark -bromophenyl)-4-methylcoumarin

Cat. No.: B3041186
CAS No.: 262590-98-7
M. Wt: 394.06 g/mol
InChI Key: JPYMXLNVRCCRBX-UHFFFAOYSA-N
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Description

6-Bromo-3-(4 inverted exclamation mark -bromophenyl)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and as fluorescent dyes

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4 inverted exclamation mark -bromophenyl)-4-methylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4 inverted exclamation mark -bromophenyl)-4-methylcoumarin involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance its binding affinity and specificity towards these targets, leading to various biological effects. The compound may inhibit enzyme activity or disrupt cellular processes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(4 inverted exclamation mark -bromophenyl)-4-methylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine atoms and the methyl group on the coumarin core enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

6-bromo-3-(4-bromophenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2O2/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYMXLNVRCCRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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